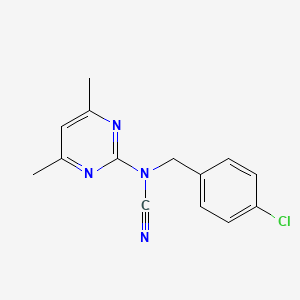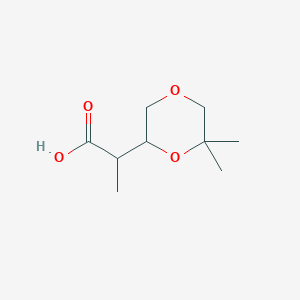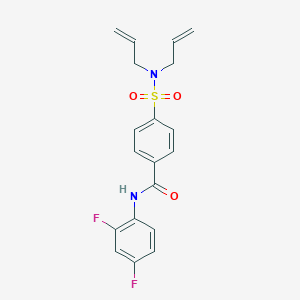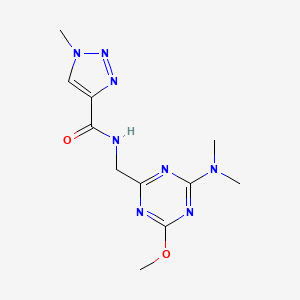![molecular formula C14H13NO4S B2625271 4-{[(4-甲基苯基)氨基]磺酰基}苯甲酸 CAS No. 379254-26-9](/img/structure/B2625271.png)
4-{[(4-甲基苯基)氨基]磺酰基}苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid” is an organic compound with the molecular formula C14H13NO4S . The average mass of this compound is 291.322 Da and its monoisotopic mass is 291.056519 Da . It is also known by other names such as “4-[(4-Methylphenyl)sulfonyl]amino]benzoic acid”, “4-(4-methylbenzenesulfonamido)benzoic acid”, and "4-(4-Methylphenylsulfonamido)benzoic acid" .
Molecular Structure Analysis
The molecular structure of “4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid” consists of a benzoic acid group attached to a sulfonyl group that is further attached to a 4-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid” include a molecular formula of C14H13NO4S, an average mass of 291.322 Da, and a monoisotopic mass of 291.056519 Da . The compound is an off-white solid with a yield of 93% and a melting point of 229–231 °C .科学研究应用
EP1受体拮抗剂的开发
Naganawa等人(2006年)进行的研究重点介绍了EP1受体选择性拮抗剂的开发。该研究探索了功能性PGE2拮抗剂的类似物,其中修饰包括用杂芳基磺酰基取代苯基磺酰基部分,优化拮抗剂活性,并证明了其体内功效。这项研究强调了该化合物在推进针对特定受体亚型的治疗剂中的作用(Naganawa等人,2006年)。
磺酰胺和磺酸盐衍生物的合成
Almarhoon等人(2019年)报道了一种合成磺酰胺和磺酸羧酸衍生物的生态友好方法。这种方法利用磺酰氯作为起始原料,并采用绿色化学原理,得到高纯度和具有生物应用潜力的产品。这项研究反映了该化合物在环境友好的条件下合成结构多样的衍生物方面的多功能性(Almarhoon等人,2019年)。
有机合成中的新方法
Riabchenko等人(2020年)的工作探索了4-(1-氧代-1H-异色满-3-基)苯磺酰氯的新型氨基酸衍生物的创建。这项研究证明了该化合物在生成氨基酸磺酰胺衍生物中的效用,展示了其在有机合成和具有独特生物活性的化合物的开发中的潜力(Riabchenko等人,2020年)。
磺酰胺的环境降解
Microbacterium sp.菌株BR1对磺酰胺类抗生素降解的研究发现了一种由ipso-羟基化引发的新的途径。这种机制涉及连接到磺酰基的碳原子的羟基化,导致化合物碎裂,表明了针对持久性环境污染物的生物修复策略的潜力(Ricken等人,2013年)。
作用机制
Target of Action
The primary target of the compound 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription.
Mode of Action
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The interaction of 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid with β-catenin affects the Wnt signaling pathway . The Wnt signaling pathway is involved in the regulation of cell proliferation, migration, and differentiation. The degradation of β-catenin disrupts the pathway, leading to the inhibition of these cellular processes .
Result of Action
The result of the action of 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid is the inhibition of Wnt signaling-dependent proliferation of cancer cells . By inducing the degradation of β-catenin, the compound disrupts the Wnt signaling pathway, leading to the inhibition of cell proliferation .
生化分析
Biochemical Properties
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation . This interaction highlights the compound’s potential in modulating protein stability and function.
Molecular Mechanism
At the molecular level, 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid exerts its effects through specific binding interactions with biomolecules. Its ability to induce β-catenin ubiquitination and proteasomal degradation is a key aspect of its mechanism of action . This process involves the binding of the compound to the β-catenin protein, leading to its ubiquitination and subsequent degradation by the proteasome. Such interactions can result in the inhibition or activation of various enzymes and changes in gene expression.
属性
IUPAC Name |
4-[(4-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-2-6-12(7-3-10)15-20(18,19)13-8-4-11(5-9-13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOOPPFGYBXGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2625190.png)






![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2625205.png)
![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)
![5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625207.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2625208.png)
